molecular formula C11H18N2 B6285135 2-(6-tert-butylpyridin-2-yl)ethan-1-amine CAS No. 1367871-01-9

2-(6-tert-butylpyridin-2-yl)ethan-1-amine

Cat. No.: B6285135
CAS No.: 1367871-01-9
M. Wt: 178.3
InChI Key:
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Description

2-(6-tert-butylpyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a tert-butyl group at the 6-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-tert-butylpyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-6-tert-butylpyridine.

    Grignard Reaction: The 2-bromo-6-tert-butylpyridine undergoes a Grignard reaction with ethylmagnesium bromide to form 2-(6-tert-butylpyridin-2-yl)ethanol.

    Amination: The 2-(6-tert-butylpyridin-2-yl)ethanol is then converted to this compound through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-tert-butylpyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-(6-tert-butylpyridin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(6-tert-butylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis. The amine group can form hydrogen bonds and participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-(6-tert-butylpyridin-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    2-(6-tert-butylpyridin-2-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

    6-tert-butylpyridine: Lacks the ethylamine side chain.

Uniqueness

2-(6-tert-butylpyridin-2-yl)ethan-1-amine is unique due to the presence of both a tert-butyl group and an ethylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1367871-01-9

Molecular Formula

C11H18N2

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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